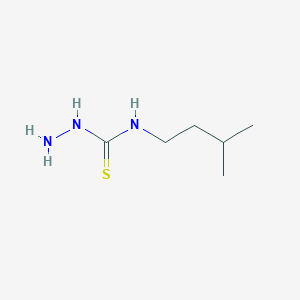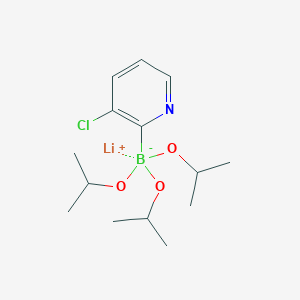
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C10H10BrF3 and a molecular weight of 267.09 g/mol . It is a brominated derivative of a trifluoromethyl-substituted benzene, characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a trifluoromethyl group and two methyl groups.
Wissenschaftliche Forschungsanwendungen
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the reaction of 2,4-dimethyl-3-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion to the bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon or alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azides, benzyl thiols, and benzyl ethers.
Oxidation: Benzyl alcohols and benzaldehydes.
Reduction: Hydrocarbons and benzyl alcohols.
Wirkmechanismus
The mechanism of action of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the nucleophilic attack on the benzyl carbon. This results in the substitution of the bromine atom with the nucleophile, forming a new chemical bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the additional methyl groups.
2,4-Difluorobenzyl bromide: Contains fluorine atoms instead of trifluoromethyl group.
Uniqueness
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, while the dimethyl groups provide steric hindrance, influencing its interaction with nucleophiles and other reagents .
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOALJQLEZVOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![5-Fluoro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2775191.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)

![3-(3,4-dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2775197.png)




![1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2775207.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2775211.png)

